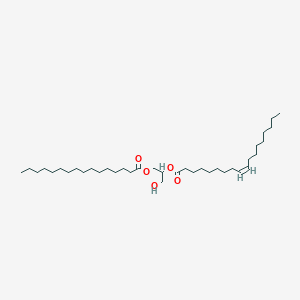

1-Palmitoyl-2-oleoylglycerol

Beschreibung

Eigenschaften

IUPAC Name |

(1-hexadecanoyloxy-3-hydroxypropan-2-yl) (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJYLHKQOBOSCP-ZCXUNETKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H70O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101309430 | |

| Record name | 1-Palmitoyl-2-oleoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3123-73-7 | |

| Record name | 1-Palmitoyl-2-oleoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3123-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Palmitoyl-2-oleoyl-sn-glycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003123737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Palmitoyl-2-oleoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PALMITOYL-2-OLEOYLGLYCEROL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX2844DJ8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of 1-Palmitoyl-2-Oleoyl-sn-Glycerol in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-oleoyl-sn-glycerol (POG) is a specific diacylglycerol (DAG) species that acts as a critical second messenger in a multitude of cellular signaling pathways. Its unique molecular structure, featuring a saturated palmitic acid at the sn-1 position and an unsaturated oleic acid at the sn-2 position of the glycerol backbone, dictates its distinct biological functions. This technical guide provides an in-depth exploration of the synthesis, degradation, and downstream signaling cascades of POG. We will delve into the enzymatic machinery responsible for its production and metabolism, its allosteric regulation of key effector proteins, and the subsequent cellular responses. Furthermore, this guide offers detailed protocols for the extraction, quantification, and functional analysis of POG, empowering researchers to investigate its role in health and disease.

Introduction: The Significance of Stereospecificity in Diacylglycerol Signaling

Diacylglycerols (DAGs) are fundamental lipid molecules that serve not only as building blocks for more complex lipids but also as potent second messengers in signal transduction. The stereochemistry of DAGs, specifically the nature and position of the fatty acyl chains on the glycerol backbone, is a critical determinant of their biological activity.[1] 1-Palmitoyl-2-oleoyl-sn-glycerol (POG) is a prominent and physiologically relevant DAG species generated in response to a variety of extracellular stimuli.[2] Its specific structure allows for differential interactions with downstream effector proteins, leading to nuanced and specific cellular outcomes. Understanding the biology of POG is therefore crucial for deciphering the complexity of lipid-mediated signaling in processes ranging from cell proliferation and differentiation to immune responses and neurotransmission.

The Metabolic Lifecycle of 1-Palmitoyl-2-Oleoyl-sn-Glycerol

The cellular concentration of POG is tightly regulated through a dynamic balance of its synthesis and degradation. This intricate control ensures that POG is available to participate in signaling events in a spatially and temporally precise manner.

Biosynthesis of 1-Palmitoyl-2-Oleoyl-sn-Glycerol

POG is primarily generated through the enzymatic hydrolysis of membrane phospholipids. Two major pathways contribute to its formation: the Phospholipase C (PLC) pathway and the Phospholipase D (PLD) pathway.

2.1.1. The Phospholipase C (PLC) Pathway

The canonical pathway for POG production involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by PLC enzymes. Upon activation by various cell surface receptors, such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), PLC translocates to the plasma membrane and cleaves PIP2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG.[3][4] While IP3 diffuses into the cytosol to mobilize intracellular calcium, POG remains embedded in the plasma membrane, where it can recruit and activate its downstream effectors.

Mammalian cells express several PLC isozymes, which are classified into six families: β, γ, δ, ε, ζ, and η.[5] While the specific PLC isozymes responsible for generating POG from its corresponding PIP2 precursor (1-palmitoyl-2-oleoyl-phosphatidylinositol 4,5-bisphosphate) have not been definitively identified, the substrate specificity of PLC isozymes is influenced by the fatty acyl chain composition of the PIP2 substrate. The PLC-γ subfamily, for instance, is activated downstream of RTKs and is crucial in immune cell signaling.[6][7]

2.1.2. The Phospholipase D (PLD) Pathway

An alternative route for POG synthesis involves the concerted action of PLD and phosphatidic acid phosphatase (PAP). PLD hydrolyzes phosphatidylcholine (PC), a major component of cellular membranes, to produce phosphatidic acid (PA) and choline.[8][9] Mammalian PLD1 and PLD2 are highly selective for PC.[10] The resulting PA, which retains the palmitoyl and oleoyl chains from the parent PC molecule, is then dephosphorylated by PAP to yield POG.[11] This pathway can be activated by a variety of stimuli, including growth factors and stress signals, and contributes to a more sustained production of DAG compared to the transient signaling from the PLC pathway.

Diagram of POG Synthesis Pathways

Figure 1. Major enzymatic pathways for the synthesis of 1-palmitoyl-2-oleoyl-sn-glycerol (POG).

Degradation of 1-Palmitoyl-2-Oleoyl-sn-Glycerol

The signaling activity of POG is terminated through its conversion into other lipid species by two main classes of enzymes: diacylglycerol kinases (DGKs) and diacylglycerol lipases (DAGLs).

2.2.1. Phosphorylation by Diacylglycerol Kinases (DGKs)

DGKs catalyze the phosphorylation of DAG to PA, thereby attenuating DAG-mediated signaling.[8] Mammalian cells express at least ten DGK isozymes, which exhibit distinct substrate specificities, subcellular localizations, and regulatory mechanisms. Some DGK isoforms show a preference for DAG species with specific fatty acyl chains. For instance, DGKε displays a preference for DAGs containing an arachidonoyl chain at the sn-2 position.[12] While the specific DGK isozymes that preferentially phosphorylate POG have not been fully elucidated, it is likely that different DGKs contribute to the termination of POG signaling in different cellular contexts.

2.2.2. Hydrolysis by Diacylglycerol Lipases (DAGLs)

DAGLs hydrolyze the ester bond at the sn-1 or sn-3 position of DAG, releasing a free fatty acid and a monoacylglycerol.[13] The sn-1 specific DAGLs are of particular interest as they generate 2-arachidonoylglycerol (2-AG), an important endocannabinoid, from arachidonic acid-containing DAGs.[5] The bovine brain diacylglycerol lipase has been shown to preferentially hydrolyze stearate over palmitate from the sn-1 position of mixed 1,2-diacyl-sn-glycerols.[14] The activity of DAGLs represents another crucial mechanism for terminating POG signaling and for generating other bioactive lipid mediators.

Downstream Effectors of 1-Palmitoyl-2-Oleoyl-sn-Glycerol

POG exerts its biological effects by binding to and allosterically activating a variety of downstream effector proteins. These interactions are highly specific and are governed by the unique structural features of POG.

Protein Kinase C (PKC) Family

The most well-characterized effectors of DAG are the members of the Protein Kinase C (PKC) family of serine/threonine kinases.[15] PKCs are classified into three subfamilies: conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ). Both cPKCs and nPKCs possess a C1 domain that serves as the binding site for DAGs like POG.[15] The binding of POG to the C1 domain induces a conformational change in PKC, leading to its translocation to the plasma membrane and its subsequent activation.

The activation of different PKC isoforms can be influenced by the fatty acyl chain composition of the DAG molecule.[1] For example, studies have shown that certain PKC isoforms exhibit preferential activation by DAG species with unsaturated fatty acids at the sn-2 position.[16] While direct binding studies of POG to individual PKC isoforms are limited, the presence of the unsaturated oleoyl chain at the sn-2 position of POG suggests that it is a potent activator of cPKCs and nPKCs.

Non-PKC Effectors

In addition to PKC, POG can also activate other signaling proteins that contain DAG-binding C1 domains. These non-PKC effectors have expanded the known repertoire of DAG-mediated signaling pathways.

3.2.1. Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs)

RasGRPs are a family of guanine nucleotide exchange factors (GEFs) that activate the small GTPase Ras, a key regulator of cell proliferation and differentiation.[12][17] RasGRPs possess a C1 domain that binds to DAG, leading to their recruitment to the plasma membrane and the subsequent activation of Ras. This provides a direct link between lipid second messengers and the Ras-MAPK signaling cascade. The activation of RasGRP1 is particularly important in T-cell activation.[18]

3.2.2. Munc13 Family

The Munc13 family of proteins are essential for the priming of synaptic vesicles for exocytosis in neurons.[19] Munc13-1 contains a C1 domain that binds to DAG, and this interaction is thought to promote a conformational change that facilitates the assembly of the SNARE complex, a critical step in vesicle fusion.[14][17][20][21][22][23]

Diagram of POG Downstream Signaling

Figure 2. Downstream signaling pathways activated by 1-palmitoyl-2-oleoyl-sn-glycerol (POG).

Cellular Functions of 1-Palmitoyl-2-Oleoyl-sn-Glycerol Signaling

The activation of these diverse downstream effectors by POG leads to a wide array of cellular responses, highlighting its importance in regulating fundamental biological processes.

Role in Cancer

Aberrant lipid metabolism is a hallmark of cancer, and altered levels of specific DAG species have been implicated in tumor progression.[24] Given that POG can activate PKC and RasGRP, both of which are key players in signaling pathways that control cell proliferation and survival, it is likely that dysregulation of POG signaling contributes to oncogenesis. Further research is needed to elucidate the precise role of POG in different cancer types.

Role in Immunology

DAG signaling is central to the activation of T lymphocytes.[25] Upon T-cell receptor (TCR) engagement, PLC-γ is activated, leading to the production of DAG and the subsequent activation of PKCθ and RasGRP1.[18] These events are critical for T-cell proliferation, cytokine production, and the mounting of an effective immune response. A structurally related molecule, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has been shown to have immunomodulatory functions.[25]

Experimental Protocols for Studying 1-Palmitoyl-2-Oleoyl-sn-Glycerol

Investigating the biological function of POG requires a combination of analytical techniques to quantify its levels and functional assays to probe its signaling activity.

Quantification of 1-Palmitoyl-2-Oleoyl-sn-Glycerol by Mass Spectrometry-Based Lipidomics

Objective: To accurately quantify the levels of POG in biological samples.

Principle: This method utilizes liquid chromatography-mass spectrometry (LC-MS) to separate and detect specific lipid species based on their mass-to-charge ratio.

Protocol:

-

Lipid Extraction:

-

Homogenize cell or tissue samples in a suitable buffer.

-

Perform a Bligh-Dyer or a modified lipid extraction using a chloroform:methanol:water solvent system to separate the lipid-containing organic phase.[15]

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

LC-MS Analysis:

-

Resuspend the dried lipid extract in an appropriate solvent for LC-MS analysis.

-

Inject the sample onto a reverse-phase or normal-phase liquid chromatography column to separate the different lipid species.

-

Elute the lipids into a mass spectrometer for detection and quantification.

-

Use a POG standard for absolute quantification.

-

-

Data Analysis:

-

Identify the POG peak based on its retention time and mass-to-charge ratio.

-

Integrate the peak area and compare it to the standard curve to determine the concentration of POG in the sample.

-

In Vitro PKC Activity Assay

Objective: To determine the ability of POG to activate PKC in a cell-free system.

Protocol:

-

Prepare Lipid Vesicles:

-

Mix POG and phosphatidylserine (PS) in chloroform in a glass tube.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Resuspend the lipid film in a suitable buffer and sonicate to form small unilamellar vesicles.

-

-

Kinase Reaction:

-

In a reaction tube, combine the lipid vesicles, a PKC substrate (e.g., a specific peptide or histone), purified PKC enzyme, and a buffer containing ATP and magnesium.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period.

-

-

Detection of Phosphorylation:

-

Stop the reaction by adding a quenching buffer.

-

Spot the reaction mixture onto a phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.

-

Cellular Assay for T-Cell Activation

Objective: To assess the effect of modulating POG signaling on T-cell activation.

Protocol:

-

Cell Treatment:

-

Isolate primary T-cells from peripheral blood or use a T-cell line.

-

Treat the cells with a cell-permeable POG analog or with inhibitors of enzymes involved in POG metabolism.

-

Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway.

-

-

Flow Cytometry Analysis:

-

Stain the cells with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25).

-

For intracellular cytokine staining, treat the cells with a protein transport inhibitor (e.g., Brefeldin A) during the last few hours of stimulation.

-

Fix and permeabilize the cells, and then stain with antibodies against cytokines of interest (e.g., IL-2, IFN-γ).

-

Analyze the stained cells using a flow cytometer to quantify the expression of activation markers and intracellular cytokines.[25][26]

-

Conclusion and Future Directions

1-Palmitoyl-2-oleoyl-sn-glycerol is a key player in the intricate network of lipid signaling. Its specific generation, downstream targets, and degradation pathways underscore the importance of lipid stereochemistry in dictating cellular responses. While significant progress has been made in understanding the general principles of DAG signaling, many questions regarding the specific roles of POG remain. Future research should focus on:

-

Identifying the specific PLC and PLD isozymes responsible for POG generation.

-

Quantifying the binding affinities and activation potencies of POG for individual PKC isoforms and non-PKC effectors.

-

Elucidating the precise subcellular localization of POG signaling hubs.

-

Investigating the therapeutic potential of targeting POG metabolism and signaling in diseases such as cancer and autoimmune disorders.

A deeper understanding of the biological function of 1-palmitoyl-2-oleoyl-sn-glycerol will undoubtedly open new avenues for the development of novel therapeutic strategies.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-Palmitoyl-2-oleoyl-sn-glycerol | C37H70O5 | CID 5282283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Phospholipase C Isozymes and Their Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phospholipase C - Wikipedia [en.wikipedia.org]

- 6. Regulation of Phosphoinositide-Specific Phospholipase C - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AtDGK2, a novel diacylglycerol kinase from Arabidopsis thaliana, phosphorylates 1-stearoyl-2-arachidonoyl-sn-glycerol and 1,2-dioleoyl-sn-glycerol and exhibits cold-inducible gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Specificity of Loxosceles α clade phospholipase D enzymes for choline-containing lipids: Role of a conserved aromatic cage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phospholipase D and Choline Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ehu.eus [ehu.eus]

- 12. Mammalian Diacylglycerol Kinases: Molecular Interactions and Biological Functions of Selected Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bovine brain diacylglycerol lipase: substrate specificity and activation by cyclic AMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mass Spectrometry–Based Lipidomics of Oral Squamous Cell Carcinoma Tissue Reveals Aberrant Cholesterol and Glycerophospholipid Metabolism — A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural and chemical specificity of diacylglycerols for protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Membrane bridging by Munc13-1 is crucial for neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Munc13 homology domain-1 in CAPS/UNC31 mediates SNARE binding required for priming vesicle exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Probing the Diacylglycerol Binding Site of Presynaptic Munc13-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Structural analysis of autoinhibition in the Ras-specific exchange factor RasGRP1 | eLife [elifesciences.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

The Pivotal Role of 1-Palmitoyl-2-Oleoyl-Glycerol in Protein Kinase C Activation: A Mechanistic and Methodological Compendium

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a vast array of cellular signaling pathways, governing processes from proliferation and differentiation to apoptosis. The activation of conventional and novel PKC isozymes is intricately linked to the generation of the second messenger diacylglycerol (DAG). However, not all DAG species are created equal. This technical guide delves into the specific and critical role of 1-palmitoyl-2-oleoyl-glycerol (POG), a prominent endogenous DAG species, in the activation of PKC. We will dissect the molecular mechanisms, explore the structural nuances that dictate its efficacy, and provide detailed, field-proven methodologies for its study. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of PKC regulation and strategies for its therapeutic modulation.

Introduction: The Protein Kinase C Family - A Hub of Cellular Regulation

The Protein Kinase C (PKC) family comprises at least 10 isozymes in humans, broadly classified into three subfamilies based on their activation requirements:

-

Conventional PKCs (cPKCs): α, βI, βII, and γ. These isoforms require both calcium (Ca²⁺) and diacylglycerol (DAG) for their activation.

-

Novel PKCs (nPKCs): δ, ε, η, and θ. Their activation is dependent on DAG but is independent of Ca²⁺.

-

Atypical PKCs (aPKCs): ζ and ι/λ. These are regulated by protein-protein interactions and are independent of both Ca²⁺ and DAG.

The activation of conventional and novel PKC isozymes is a cornerstone of signal transduction. It begins with the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), yielding two second messengers: inositol 1,4,5-trisphosphate (IP₃) and DAG. IP₃ mobilizes intracellular Ca²⁺, which, for cPKCs, triggers their translocation to the plasma membrane. At the membrane, both cPKCs and nPKCs encounter DAG, leading to a conformational change that relieves autoinhibition and activates the kinase domain.

The Specificity of Diacylglycerol: Why 1-Palmitoyl-2-Oleoyl-Glycerol Matters

While "diacylglycerol" is often discussed as a single entity, it represents a class of molecules with varying fatty acid compositions at the sn-1 and sn-2 positions of the glycerol backbone. This structural diversity is not trivial; it has profound implications for the kinetics and amplitude of PKC activation. 1-palmitoyl-2-oleoyl-glycerol (POG) is a physiologically abundant DAG species, particularly in response to agonist-induced PIP₂ hydrolysis.

Structural Determinants of POG-Mediated PKC Activation

The efficacy of POG in activating PKC stems from its specific stereochemistry and acyl chain composition:

-

sn-1 Palmitate (16:0): A saturated fatty acid that provides a stable anchor within the inner leaflet of the plasma membrane.

-

sn-2 Oleate (18:1): A monounsaturated fatty acid that introduces a "kink" in the acyl chain. This kink is crucial for creating the optimal conformation for interaction with the C1 domain of PKC.

The C1 domain, a conserved zinc-finger motif, is the DAG-binding site. The specific spatial arrangement of the carbonyl and hydroxyl groups on the glycerol backbone of POG, combined with the orientation of its acyl chains, allows for high-affinity binding to the C1 domain, effectively recruiting the kinase to the membrane and inducing its active conformation.

POG vs. Other DAGs and Phorbol Esters

The subtle differences in DAG structure lead to differential activation of PKC isoforms. For instance, DAGs with two saturated fatty acids are generally less effective activators. Phorbol esters, such as phorbol 12-myristate 13-acetate (PMA), are potent tumor promoters that act as potent, non-hydrolyzable analogs of DAG. They bind to the C1 domain with very high affinity, leading to sustained and often pathological activation of PKC. Understanding the interaction of a natural, transient activator like POG is therefore critical for dissecting physiological signaling from pathological states.

Visualizing the PKC Activation Pathway

The following diagram illustrates the canonical pathway leading to PKC activation, highlighting the central role of POG.

Caption: Canonical signaling pathway for PKC activation.

Methodologies for Studying POG-Mediated PKC Activation

The following section provides detailed protocols for investigating the role of POG in PKC activation. These protocols are designed to be self-validating and are based on established methodologies in the field.

Preparation of POG-Containing Lipid Vesicles

The presentation of POG in a lipid bilayer is crucial for its activity. The following protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating POG.

Materials:

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS)

-

1-palmitoyl-2-oleoyl-glycerol (POG)

-

Chloroform

-

Glass test tubes

-

Nitrogen gas stream

-

Vacuum desiccator

-

Vesicle buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl)

-

Lipid extruder (e.g., Avanti Mini-Extruder)

-

Polycarbonate membranes (100 nm pore size)

Protocol:

-

Lipid Film Formation:

-

In a glass test tube, combine POPC, POPS, and POG in chloroform at the desired molar ratio (e.g., 75:20:5). The inclusion of POPS is critical as it provides the negative charge necessary for PKC binding.

-

Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.

-

Place the tube in a vacuum desiccator for at least 1 hour to remove any residual solvent.

-

-

Hydration:

-

Add vesicle buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 1 mg/mL).

-

Vortex vigorously for 5-10 minutes to hydrate the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the lipid extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

-

Pass the MLV suspension through the extruder 11-21 times to form LUVs of a uniform size.

-

The resulting vesicle suspension should be slightly opalescent.

-

In Vitro PKC Kinase Activity Assay

This assay measures the ability of POG to activate PKC by quantifying the phosphorylation of a model substrate.

Materials:

-

Recombinant human PKC isozyme

-

POG-containing LUVs (prepared as in 4.1)

-

PKC substrate peptide (e.g., Ac-MBP(4-14))

-

[γ-³²P]ATP or a fluorescence-based ATP analog

-

Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)

-

Calcium chloride (for cPKCs)

-

Phosphocellulose paper or other separation matrix

-

Scintillation counter or fluorescence plate reader

Protocol:

-

Reaction Setup:

-

Prepare a master mix containing the kinase reaction buffer, PKC substrate peptide, and [γ-³²P]ATP.

-

In separate tubes, aliquot the master mix.

-

Add POG-containing LUVs to the experimental tubes and control vesicles (lacking POG) to the control tubes.

-

For cPKCs, add CaCl₂ to the appropriate final concentration.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the PKC enzyme to each tube.

-

Incubate at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

-

Termination and Separation:

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

-

Quantification:

-

Measure the radioactivity of the phosphorylated substrate on the paper using a scintillation counter.

-

Compare the activity in the presence and absence of POG to determine the fold activation.

-

Data Presentation:

| Condition | PKC Activity (CPM) | Fold Activation |

| Basal (No POG) | 5,123 ± 450 | 1.0 |

| + 5 mol% POG | 48,987 ± 2,130 | 9.6 |

| + 10 mol% POG | 87,456 ± 5,432 | 17.1 |

Cellular PKC Translocation Assay

This assay visualizes the POG-induced movement of PKC from the cytosol to the plasma membrane in living cells.

Materials:

-

Cell line of interest (e.g., HEK293, HeLa)

-

Expression vector encoding a fluorescently-tagged PKC isozyme (e.g., PKCα-GFP)

-

Cell-permeable POG analog (e.g., 1,2-dioctanoyl-sn-glycerol - DOG, as a surrogate) or a method for POG delivery

-

Confocal microscope

Protocol:

-

Cell Culture and Transfection:

-

Plate cells on glass-bottom dishes suitable for microscopy.

-

Transfect the cells with the PKC-GFP expression vector using a suitable transfection reagent.

-

Allow 24-48 hours for protein expression.

-

-

Stimulation and Imaging:

-

Replace the culture medium with an imaging buffer (e.g., HBSS).

-

Acquire baseline images of the cells, showing the cytosolic distribution of PKC-GFP.

-

Add the POG analog or stimulus to the cells.

-

Acquire a time-lapse series of images to monitor the translocation of PKC-GFP to the plasma membrane.

-

-

Analysis:

-

Quantify the change in fluorescence intensity at the plasma membrane relative to the cytosol over time.

-

Drug Development Implications

The specific role of POG in PKC activation presents several opportunities for therapeutic intervention:

-

Isoform-Selective Inhibitors: By understanding the subtle differences in how POG and other DAGs interact with the C1 domains of different PKC isoforms, it may be possible to design small molecules that selectively inhibit the activation of a particular isoform implicated in a disease state.

-

Modulators of DAG Metabolism: Enzymes that synthesize and degrade POG, such as diacylglycerol kinases (DGKs) and diacylglycerol lipases (DAGLs), are potential drug targets. Modulating the activity of these enzymes could alter the levels of POG and thereby fine-tune PKC signaling.

Conclusion

1-palmitoyl-2-oleoyl-glycerol is not merely a passive component of the cell membrane but an active and specific signaling molecule that plays a crucial role in the activation of Protein Kinase C. Its unique structure enables it to effectively recruit and activate PKC at the membrane, initiating a cascade of downstream signaling events. The methodologies outlined in this guide provide a robust framework for investigating the intricate relationship between POG and PKC, paving the way for a deeper understanding of cellular regulation and the development of novel therapeutics.

References

difference between 1-palmitoyl-2-oleoylglycerol and 1,3-dioleoyl-2-palmitoylglycerol (OPO)

An In-depth Technical Guide to the Structural and Functional Distinctions Between 1,3-Dioleoyl-2-palmitoylglycerol (OPO) and its Isomer 1-Palmitoyl-2,3-dioleoylglycerol (POO)

Authored by: A Senior Application Scientist

Introduction

In the realm of lipid science, particularly in the formulation of infant nutrition and specialized medical foods, the precise molecular architecture of triacylglycerols (TAGs) is of paramount importance. The seemingly subtle difference in the placement of fatty acid moieties on the glycerol backbone can profoundly influence their physicochemical properties, metabolic fate, and ultimate physiological impact. This guide provides a comprehensive technical exploration of two such structurally isomeric TAGs: 1,3-dioleoyl-2-palmitoylglycerol (OPO) and 1-palmitoyl-2,3-dioleoylglycerol (POO).

While both molecules share the same elemental composition, the stereospecific positioning of palmitic acid distinguishes them. OPO is a structured triglyceride with palmitic acid at the sn-2 position, a configuration that mimics a key component of human milk fat.[1][2][3] This structural similarity is central to the efforts in creating "humanized" infant formulas that aim to replicate the benefits of breast milk.[4] This guide will delve into the core chemical differences between OPO and its isomer, their distinct metabolic pathways, and the analytical methodologies employed to differentiate and quantify these critical molecules.

I. Structural Elucidation and Physicochemical Properties

The fundamental difference between OPO and POO lies in the regiospecific attachment of their constituent fatty acids to the glycerol backbone.

-

1,3-Dioleoyl-2-palmitoylglycerol (OPO): In this molecule, the saturated fatty acid, palmitic acid (16:0), is esterified at the central sn-2 position of the glycerol molecule. The unsaturated fatty acid, oleic acid (18:1), occupies the outer sn-1 and sn-3 positions.[2][5]

-

1-Palmitoyl-2,3-dioleoylglycerol (POO): Conversely, in POO, palmitic acid is located at the sn-1 position, while oleic acid is found at both the sn-2 and sn-3 positions.

This positional isomerism is visually represented in the following diagram:

Caption: Molecular structures of OPO and POO, highlighting the positional difference of palmitic acid.

Comparative Physicochemical Properties

The positional variance of the fatty acids influences the molecule's spatial conformation and, consequently, its physical properties.

| Property | 1,3-Dioleoyl-2-palmitoylglycerol (OPO) | 1-Palmitoyl-2,3-dioleoylglycerol (POO) | Causality of Difference |

| Molecular Weight | 859.39 g/mol | 859.39 g/mol | Identical elemental composition. |

| Melting Point | Generally lower | Generally higher | The symmetric arrangement of unsaturated fatty acids in OPO can lead to less efficient crystal packing compared to the asymmetric POO, resulting in a lower melting point. |

| Crystallization Behavior | Tends to form more stable β-polymorphs | May exhibit more complex polymorphic behavior | The molecular symmetry of OPO influences its crystallization kinetics and the stability of the resulting crystal lattice. |

II. Metabolic Fate and Physiological Significance

The biological activities of OPO and POO are markedly different, primarily due to the action of pancreatic lipase during digestion. This enzyme exhibits a strong preference for hydrolyzing fatty acids from the sn-1 and sn-3 positions of triacylglycerols.

The Digestive Divergence

Caption: Contrasting metabolic pathways of OPO and POO during digestion.

As illustrated, the digestion of OPO yields two molecules of free oleic acid and one molecule of 2-palmitoyl-glycerol (sn-2 monopalmitin). This monoglyceride is readily absorbed by the intestinal mucosa.[6] In contrast, the hydrolysis of POO releases free palmitic acid. In the intestinal lumen, free palmitic acid can react with dietary calcium to form insoluble calcium soaps. This process has two key negative consequences:

-

Reduced Fat Absorption: The formation of insoluble soaps leads to the excretion of palmitic acid, reducing overall fat absorption.

-

Reduced Calcium Absorption: The sequestration of calcium in these soaps diminishes its bioavailability for absorption.[6]

These metabolic differences underpin the nutritional benefits attributed to OPO-rich formulas, which include improved bone development and softer stools in infants.[7] Furthermore, absorbed 2-palmitoyl glycerol may have direct effects on brain development.[8]

III. Analytical Methodologies for Differentiation

The accurate differentiation and quantification of OPO and its isomers are critical for quality control in the production of infant formulas and other specialized nutritional products. A multi-pronged analytical approach is often necessary.

Experimental Protocol: Lipid Extraction

A robust lipid extraction is the foundational step for all subsequent analyses. The Bligh-Dyer method is a widely accepted standard.

Step-by-Step Methodology:

-

Homogenization: Homogenize the sample (e.g., infant formula, oil) in a chloroform:methanol:water mixture (1:2:0.8 v/v/v).

-

Phase Separation: Add an equal volume of chloroform and water to the homogenate to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water). Vortex thoroughly.

-

Centrifugation: Centrifuge the mixture to facilitate phase separation. The lower chloroform layer will contain the lipids.

-

Isolation: Carefully collect the lower chloroform layer containing the lipid extract.

-

Drying: Evaporate the solvent under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for the subsequent analytical technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating TAG isomers.[9]

-

Reversed-Phase HPLC (RP-HPLC): This technique separates TAGs based on their partition number (PN = CN - 2 * DB, where CN is the carbon number and DB is the number of double bonds). While OPO and POO have the same PN, slight differences in polarity can sometimes allow for partial separation on high-resolution columns.

-

Silver Ion HPLC (Ag+-HPLC): This method offers superior separation of TAG isomers based on the degree of unsaturation.[9] The silver ions impregnated on the stationary phase interact with the π-electrons of the double bonds in the oleic acid moieties. The differential interaction of the silver ions with the isomeric structures allows for their effective separation.

Experimental Protocol: Ag+-HPLC for OPO and POO Separation

-

Column: A silver ion-impregnated silica column.

-

Mobile Phase: A non-polar mobile phase, such as hexane, with a polar modifier like isopropanol or acetonitrile. A gradient elution may be required for complex samples.

-

Detection: An Evaporative Light Scattering Detector (ELSD) is commonly used for the detection of non-UV absorbing lipids like TAGs.[9]

-

Quantification: Quantification is achieved by comparing the peak areas of the sample with those of a certified OPO standard.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides detailed structural information.[10][11]

-

Electrospray Ionization (ESI)-MS/MS: In tandem mass spectrometry, the precursor ion corresponding to the [M+NH4]+ or [M+Na]+ adduct of the TAG is selected and fragmented. The fragmentation pattern can reveal the identity and position of the fatty acid chains. The loss of a fatty acid as a neutral molecule is more favorable from the sn-1/3 positions than from the sn-2 position. This difference in fragmentation intensity can be used to distinguish between OPO and POO.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a valuable tool for determining the positional distribution of fatty acids in TAGs.[12][13] The chemical shifts of the carbonyl carbons and the glycerol carbons are sensitive to the identity of the adjacent fatty acids. By analyzing the specific chemical shifts, the proportion of palmitic acid at the sn-2 position can be quantified.

Caption: A typical analytical workflow for the differentiation of OPO and POO.

IV. Synthesis and Industrial Applications

The production of OPO-rich oils for infant formula is a significant industrial application of lipid chemistry. The primary method for synthesizing OPO is through enzymatic interesterification.[3][4]

Process Overview:

-

Starting Materials: A blend of a high-palmitic acid vegetable oil (e.g., palm stearin) and a high-oleic acid oil (e.g., high-oleic sunflower oil) or oleic acid itself.

-

Enzyme: A sn-1,3 specific lipase is used as a biocatalyst. This enzyme selectively removes fatty acids from the sn-1 and sn-3 positions of the TAGs in the palm stearin.

-

Reaction: The oleic acid is then enzymatically esterified onto the vacant sn-1 and sn-3 positions, resulting in the formation of OPO.

-

Purification: The resulting structured lipid mixture is purified to remove free fatty acids and other byproducts, yielding an OPO-rich oil.

This chemoenzymatic approach allows for the targeted synthesis of OPO with high purity and yield.[14]

V. Conclusion

The distinction between 1,3-dioleoyl-2-palmitoylglycerol (OPO) and its isomer 1-palmitoyl-2,3-dioleoylglycerol (POO) provides a compelling case study in the structure-function relationship of lipids. The specific positioning of palmitic acid at the sn-2 position in OPO dictates a metabolic pathway that enhances fat and calcium absorption, a critical consideration in infant nutrition. The ability to synthesize OPO on an industrial scale has enabled the development of infant formulas that more closely mimic the composition and benefits of human milk. The continued refinement of analytical techniques for the precise characterization of these and other structured lipids will be instrumental in advancing the science of nutrition and drug development.

References

-

Taylor & Francis Online. (2019, June 19). 1,3-Dioleoyl-2-palmitoylglycerol-rich triacylglycerol characterization by three processing methods. Retrieved from [Link]

-

PubMed. (2025). Effects of 1,3-Dioleoyl-2-palmitoylglycerol on Intestine Structural and Functional Development in Early Life. Retrieved from [Link]

-

PubChem. (n.d.). 1-Palmitoyl-2-oleoyl-sn-glycerol. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,3-Dioleoyl-2-palmitoyl-glycerol and 1-oleoyl-2-palmitoyl-3-linoleoyl-glycerol: Structure-function relationship, triacylglycerols preparation, nutrition value. Retrieved from [Link]

-

PubMed. (2021, June 2). 1,3-Dioleoyl-2-palmitoyl glycerol (OPO)-Enzymatic synthesis and use as an important supplement in infant formulas. Retrieved from [Link]

-

PubChem. (n.d.). 1-Palmitoyl-2-oleoylglycerol. Retrieved from [Link]

-

RSC Publishing. (n.d.). The nutritional and functional properties of 1-oleoyl-2-palmitoyl-3-linoleoylglycerol-rich oil: promoting early-life growth and intestinal health with alterations in the intestinal microbiota of Micropterus salmoides. Retrieved from [Link]

-

ResearchGate. (n.d.). The structures of 1,3-dioleoyl-2-palmitoylglycerol (OPO) (a) and.... Retrieved from [Link]

-

ResearchGate. (2025, August 6). Preparation and Characterization of 1,3-Dioleoyl-2-palmitoylglycerol. Retrieved from [Link]

-

AOCS. (2019, July 23). Structural Analysis of Triacylglycerols. Retrieved from [Link]

-

PubMed Central. (n.d.). Direct effect of 2‐palmitoyl glycerol on promotion of gamma aminobutyric acid synthesis in normal human fetal‐derived astrocytes. Retrieved from [Link]

-

YouTube. (2018, November 30). Mass Spectrometric Approaches to Lipidomic Studies. Retrieved from [Link]

-

PubMed. (n.d.). Chemoenzymatic Synthesis of 1,3-dioleoyl-2-palmitoylglycerol. Retrieved from [Link]

-

PMC. (n.d.). An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry. Retrieved from [Link]

-

PMC. (n.d.). In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry. Retrieved from [Link]

-

PubMed. (2015, July 8). Efficient Separation and Analysis of Triacylglycerols: Quantitation of β-Palmitate (OPO) in Oils and Infant Formulas. Retrieved from [Link]

-

PubMed. (n.d.). High-performance liquid chromatography separation of phospholipid classes and arachidonic acid on cyanopropyl columns. Retrieved from [Link]

-

AOCS. (2019, July 23). Triacylglycerol Regioisomers Analysis. Retrieved from [Link]

- Google Patents. (n.d.). EP3808729A1 - Method for producing 1-palmitoyl-2-linoleoyl-3-acetyl glycerol.

-

ACS Publications. (n.d.). Complete Structural Elucidation of Triacylglycerols by Tandem Sector Mass Spectrometry. Retrieved from [Link]

-

PubMed. (n.d.). Lipid Profiling Using 1H NMR Spectroscopy. Retrieved from [Link]

-

ACS Publications. (n.d.). 17O Solid-State NMR Spectroscopy of Lipid Membranes. Retrieved from [Link]

-

MDPI. (n.d.). Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements. Retrieved from [Link]

-

PubMed. (n.d.). An HPLC procedure for separating polyphosphoinositides on hydroxylapatite. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Lipid class separation by HPLC combined with GC FA analysis: Comparison of seed lipid compositions from different Brassica napus L. Varieties. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of triacylglycerols. Retrieved from [Link]

-

PMC - NIH. (n.d.). Separation and Determination of Fatty Acids from Lipid Fractions by High-Performance Liquid Chromatography: Cholesterol Esters of Umbilical Cord Arteries. Retrieved from [Link]

-

PubMed. (n.d.). C13 NMR spectroscopy of lipids: a simple method for absolute quantitation. Retrieved from [Link]

-

MDPI. (n.d.). Lipidomics by Nuclear Magnetic Resonance Spectroscopy and Liquid Chromatography–High-Resolution Mass Spectrometry in Osteosarcoma: A Pilot Study. Retrieved from [Link]

-

National Genomics Data Center (CNCB-NGDC). (n.d.). Lipid Profiling Using H NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 1,3-Dioleoyl-2-palmitoyl glycerol (OPO)-Enzymatic synthesis and use as an important supplement in infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-DIOLEOYL-2-PALMITOYL-GLYCEROL | 1716-07-0 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Effects of 1,3-Dioleoyl-2-palmitoylglycerol on Intestine Structural and Functional Development in Early Life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct effect of 2‐palmitoyl glycerol on promotion of gamma aminobutyric acid synthesis in normal human fetal‐derived astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient Separation and Analysis of Triacylglycerols: Quantitation of β-Palmitate (OPO) in Oils and Infant Formulas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. aocs.org [aocs.org]

- 13. C13 NMR spectroscopy of lipids: a simple method for absolute quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-palmitoyl-2-oleoyl-sn-glycerol (CAS: 3123-73-7)

Introduction: The Significance of a Key Second Messenger

1-palmitoyl-2-oleoyl-sn-glycerol (PO-DAG) is a specific, biologically crucial diacylglycerol (DAG) molecule. As a 1,2-diacyl-sn-glycerol, it features a saturated palmitic acid (16:0) at the sn-1 position and a monounsaturated oleic acid (18:1) at the sn-2 position of the glycerol backbone[1]. This precise stereochemistry is not a trivial detail; it is fundamental to its function as a potent second messenger in intracellular signaling cascades.

Generated at the cell membrane in response to extracellular signals, PO-DAG is a pivotal activator of Protein Kinase C (PKC) isoforms, enzymes that regulate a vast array of cellular processes including cell growth, differentiation, and apoptosis[2][3]. For researchers in drug development and cell biology, understanding the properties and handling of PO-DAG is essential for dissecting these pathways and for developing targeted therapeutics. This guide provides a comprehensive technical overview of PO-DAG, from its fundamental properties to its application in robust, verifiable experimental systems.

Physicochemical and Structural Properties

The efficacy of PO-DAG in biological systems is intrinsically linked to its physical and chemical characteristics. Its amphipathic nature, with a polar glycerol headgroup and nonpolar acyl chains, dictates its behavior within the lipid bilayer.

Molecular Structure

The defined structure of PO-DAG, with a saturated chain at sn-1 and an unsaturated chain at sn-2, is a common motif in signaling lipids. This specific arrangement influences membrane packing and the presentation of the molecule for enzyme interaction.

Caption: Chemical structure of 1-palmitoyl-2-oleoyl-sn-glycerol.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of PO-DAG. These values are critical for preparing solutions, predicting behavior in lipid systems, and ensuring proper storage.

| Property | Value | Source(s) |

| CAS Number | 3123-73-7 | |

| Molecular Formula | C₃₇H₇₀O₅ | |

| Molecular Weight | 594.9 g/mol | |

| Appearance | An oil | |

| Melting Point | 31-32 °C | |

| Boiling Point | 647.9±25.0 °C (Predicted) | |

| Density | 0.932±0.06 g/cm³ (Predicted) | |

| Solubility | DMSO (100 mg/mL), Chloroform (slightly), Ethyl Acetate (slightly) | , |

Biological Function and Mechanism of Action

PO-DAG is endogenously produced from membrane phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP₂), by the action of phospholipase C (PLC) enzymes. This reaction also yields inositol 1,4,5-trisphosphate (IP₃), initiating a bifurcating signal. While IP₃ mobilizes intracellular calcium, PO-DAG remains in the membrane to execute its functions.

The IP₃/DAG Signaling Pathway

Caption: The bifurcating IP₃/DAG signaling pathway initiated by PLC.

Mechanism of Protein Kinase C (PKC) Activation

The activation of conventional and novel PKC isoforms by DAG is a multi-step, cooperative process that ensures tight spatial and temporal control.

-

Recognition and Binding : Inactive PKC resides in the cytosol. For conventional PKCs (cPKC), an initial rise in intracellular Ca²⁺ (triggered by IP₃) causes the C2 domain of PKC to bind to anionic phospholipids, like phosphatidylserine (PS), in the membrane. This initial tethering brings the enzyme into proximity with DAG[4].

-

C1 Domain Engagement : PO-DAG is recognized and bound by the tandem C1 domains (C1A and C1B) present in the regulatory region of PKC[3]. This binding event is highly specific; the C1 domain forms a groove into which DAG inserts, anchoring the enzyme more firmly to the membrane[4]. Phorbol esters, potent tumor promoters, mimic DAG and bind to this same site, which is why they are powerful tools for studying PKC activation[3].

-

Conformational Change : The binding of DAG to the C1 domain induces a critical conformational change. This relieves the autoinhibition imposed by a pseudosubstrate sequence within the regulatory domain, which in the inactive state blocks the substrate-binding site of the kinase domain[3].

-

Full Activation : With the active site now exposed, PKC is fully competent to phosphorylate its target substrates on serine and threonine residues, leading to downstream cellular effects[2].

The causality is clear: Ca²⁺ provides the initial "where" (the membrane), and DAG provides the specific "what" and "how" (high-affinity binding and conformational activation).

Signal Termination: The Role of Diacylglycerol Kinase (DGK)

Cellular signals must be transient to allow for proper regulation. The primary mechanism for terminating the PO-DAG signal is its phosphorylation by a family of enzymes called diacylglycerol kinases (DGKs)[5]. DGK catalyzes the transfer of a phosphate group from ATP to DAG, producing phosphatidic acid (PA)[5][6]. This action serves a dual purpose: it removes the PKC-activating DAG signal while simultaneously generating PA, which is itself a lipid second messenger with distinct cellular targets[6].

Practical Guide for Laboratory Use

Handling, Storage, and Stability

As a lipid with an unsaturated fatty acid, PO-DAG is susceptible to oxidation. Proper handling and storage are paramount to ensure its biological activity and the reproducibility of experiments.

-

Storage of Pure Compound : The pure, neat oil should be stored at -20°C for short-term use and is stable for at least 3 years under these conditions.

-

Storage of Stock Solutions : For long-term storage, prepare aliquots of PO-DAG in a suitable organic solvent like DMSO and store them at -80°C. Under these conditions, solutions are stable for up to 6 months. For daily or weekly use, storage at -20°C is acceptable for up to 1 month. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

-

Inert Atmosphere : Whenever possible, handle the pure compound and organic solutions under an inert gas like argon or nitrogen to minimize exposure to oxygen.

Preparation of Stock Solutions and Working Solutions

A common challenge is the poor aqueous solubility of PO-DAG. The following protocol describes a validated method for preparing a stock solution in DMSO.

Protocol 1: DMSO Stock Solution Preparation

-

Objective : To prepare a high-concentration, stable stock solution for subsequent dilution into aqueous experimental buffers.

-

Materials : 1-palmitoyl-2-oleoyl-sn-glycerol (solid or oil), anhydrous DMSO.

-

Procedure : a. Allow the vial of PO-DAG to equilibrate to room temperature before opening to prevent condensation of moisture. b. Under a sterile hood, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 100 mg/mL)[7]. c. Cap the vial tightly and vortex thoroughly. If dissolution is slow, gentle warming in a water bath (37°C) and/or brief sonication in an ultrasonic bath can be used to aid dissolution[7]. Ensure the solution is clear before use. d. Dispense into single-use, amber glass or polypropylene vials and store as recommended above.

Experimental Protocols and Self-Validating Systems

The utility of PO-DAG is best demonstrated through its application in well-defined experimental systems. Here, we detail a workflow for preparing lipid vesicles containing PO-DAG and using them in an in vitro PKC activity assay.

Workflow: In Vitro PKC Activity Assay

Caption: A typical workflow for an in vitro Protein Kinase C assay.

Protocol 2: Preparation of PO-DAG-Containing Lipid Vesicles

This protocol describes the preparation of small unilamellar vesicles (SUVs) by the thin-film hydration and sonication method, a standard and reliable technique.

-

Objective : To create a homogenous suspension of lipid vesicles containing PO-DAG that mimics the plasma membrane for activating PKC in vitro.

-

Causality : PKC activation requires both an anionic phospholipid (phosphatidylserine, PS) and DAG presented in a lipid bilayer context[8]. 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) serves as the bulk, biologically relevant zwitterionic lipid[8]. The molar ratios are critical for achieving optimal enzyme activity.

-

Materials :

-

POPC, 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS), and PO-DAG, as chloroform solutions.

-

Chloroform (HPLC grade).

-

Glass test tubes or round-bottom flasks.

-

Nitrogen or Argon gas stream.

-

Vacuum desiccator.

-

Probe sonicator.

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4).

-

-

Procedure : a. In a glass tube, combine the lipid solutions to achieve the desired molar ratio. A common and effective composition for PKC assays is POPC:POPS:PO-DAG (68:30:2 mol%) [8]. b. Evaporate the chloroform under a gentle stream of nitrogen while rotating the tube to create a thin, even lipid film on the bottom and lower walls. c. Place the tube in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent. This step is critical, as residual solvent can alter membrane properties and inhibit enzyme activity. d. Hydrate the lipid film by adding the appropriate volume of assay buffer. Vortex vigorously for 5-10 minutes. The suspension will appear milky and is composed of large, multilamellar vesicles (MLVs). e. To create SUVs, sonicate the MLV suspension using a probe sonicator on ice. Use short bursts (e.g., 30 seconds on, 1 minute off) to prevent overheating, which can degrade the lipids. Continue until the suspension becomes translucent. f. Self-Validation Check : The quality of the vesicle preparation can be assessed using Dynamic Light Scattering (DLS) to confirm a homogenous population of vesicles with the expected size distribution (typically 25-50 nm for SUVs).

Protocol 3: In Vitro PKC Activity Assay

This protocol measures the transfer of ³²P from [γ-³²P]ATP to a model substrate.

-

Objective : To quantitatively measure the activation of a PKC isoform by PO-DAG-containing vesicles.

-

Materials :

-

PO-DAG-containing vesicles (from Protocol 2).

-

Recombinant PKC isoform (e.g., PKCα).

-

PKC reaction buffer (5X): 100 mM HEPES pH 7.4, 50 mM MgCl₂, 5 mM CaCl₂.

-

Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate.

-

[γ-³²P]ATP.

-

Stopping solution: Phosphoric acid or Laemmli sample buffer.

-

P81 phosphocellulose paper and scintillation counter, OR SDS-PAGE equipment and phosphorimager.

-

-

Procedure : a. Prepare a master mix. For a final reaction volume of 25 µL, combine on ice:

- 5 µL of 5X reaction buffer.

- Vesicle suspension (to achieve final lipid concentration of ~0.5 mg/mL).

- Substrate (to final concentration of ~200 µg/mL for MBP).

- [γ-³²P]ATP (to final concentration of 50 µM, ~1 µCi per reaction).

- Nuclease-free water to volume. b. Self-Validation Controls : Prepare parallel reactions:

- -DAG : Vesicles without PO-DAG to measure basal activity.

- -Ca²⁺ : Use a buffer containing EGTA instead of CaCl₂ to show dependence on calcium (for cPKCs).

- -PKC : A reaction with no enzyme to control for background signal. c. Pre-incubate the master mix at 30°C for 3 minutes. d. Initiate the reaction by adding the diluted PKC enzyme. e. Incubate at 30°C for 10 minutes. Ensure the reaction is in the linear range; time and enzyme concentration may need optimization. f. Stop the reaction by spotting an aliquot onto P81 paper and immersing it in phosphoric acid, or by adding Laemmli buffer for SDS-PAGE analysis. g. Quantify the incorporated ³²P via scintillation counting or phosphorimaging. The robust activation seen in the "+DAG" sample compared to the "-DAG" control validates the biological activity of the prepared PO-DAG.

Analytical Characterization

Confirming the identity and purity of PO-DAG is essential. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose[9][10].

-

Chromatography : Reversed-phase chromatography (e.g., using a C18 column) effectively separates DAGs based on their acyl chain length and unsaturation[11].

-

Mass Spectrometry : Electrospray ionization (ESI) in positive mode is typically used. The parent ion can be identified, and collision-induced dissociation (CID) will produce characteristic fragment ions corresponding to the neutral loss of the individual fatty acyl chains, confirming both the composition and the sn-position.

Conclusion

1-palmitoyl-2-oleoyl-sn-glycerol is more than just a lipid; it is a precise molecular tool essential for cellular regulation. For the researcher, a deep understanding of its properties, from its stereospecific structure to its role in enzyme activation, is the foundation for designing meaningful and reproducible experiments. By employing the validated protocols and quality control checks outlined in this guide, scientists in basic research and drug development can confidently harness the power of PO-DAG to unravel the complexities of cellular signaling.

References

-

Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed. [Link]

-

1-Palmitoyl-2-oleoyl-sn-glycerol | C37H70O5 | CID 5282283 - PubChem. [Link]

-

1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phosphatidic acid(Lipo-459) - Creative Biostructure. [Link]

-

Activation of protein kinase C and Diacyl Glycerol As a Cause of Complications of Diabetes Mellitus - YouTube. [Link]

-

Diacylglycerol kinase - Wikipedia. [Link]

-

Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf - NIH. [Link]

-

Diacylglycerols as activators of protein kinase C (Review) - Taylor & Francis. [Link]

-

Diacylglycerol-induced Membrane Targeting and Activation of Protein Kinase C - eScholarship.org. [Link]

-

Opposite Effects of Diacylglycerol and Phosphatidic Acid in the Modulation of the Plasma Membrane Ca 2+ -ATPase from Kidney Proximal Tubules: A Regulatory Role for Diacylglycerol Kinase in Calcium Homeostasis? - MDPI. [Link]

-

Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction | Analytical Chemistry - ACS Publications. [Link]

-

A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC. [Link]

-

Diacylglycerol Kinases and Its Role in Lipid Metabolism and Related Diseases - PMC. [Link]

-

A Simple and Straightforward Approach for Generating Small, Stable, Homogeneous, Unilamellar 1-Palmitoyl 2-Oleoyl Phosphatidylcholine (POPC) Bilayer Vesicles - PMC. [Link]

-

Diacylglycerol Kinases and Its Role in Lipid Metabolism and Related Diseases. [Link]

-

Metabolic fate of exogenous diacylglycerols in A10 smooth muscle cells - PubMed. [Link]

-

Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro - PubMed. [Link]

Sources

- 1. 1-Palmitoyl-2-oleoyl-sn-glycerol | C37H70O5 | CID 5282283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Diacylglycerol kinase - Wikipedia [en.wikipedia.org]

- 6. Diacylglycerol Kinases and Its Role in Lipid Metabolism and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Diacylglycerol Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 11. mdpi.com [mdpi.com]

The Role of Diacylglycerol (16:0/18:1) in Adipose Tissue Insulin Resistance: A Technical Guide

This guide provides an in-depth exploration of the metabolic pathways and signaling consequences of a specific diacylglycerol species, DG(16:0/18:1), in the context of adipose tissue insulin resistance. It is intended for researchers, scientists, and professionals in drug development who are actively engaged in understanding and targeting the molecular drivers of metabolic disease.

I. Introduction: The Significance of Diacylglycerol Isomers in Cellular Signaling

Diacylglycerols (DAGs) are not merely intermediates in lipid metabolism but are also potent second messengers that modulate a variety of cellular processes. The specific fatty acyl composition of a DAG molecule dictates its subcellular localization and its affinity for different effector proteins, thereby determining its signaling output. In the landscape of insulin resistance, the accumulation of specific DAG isomers, such as DG(16:0/18:1), in insulin-sensitive tissues like adipose tissue has emerged as a critical pathogenic event. This guide will dissect the metabolic journey of DG(16:0/18:1) and its direct impact on the intricate insulin signaling cascade within adipocytes.

II. The Metabolic Pathway of DG(16:0/18:1) in Adipocytes

The concentration of DG(16:0/18:1) in adipose tissue is a tightly regulated balance between its synthesis and degradation. An imbalance in these pathways, often instigated by nutrient excess, leads to the accumulation of this specific lipid species and the subsequent development of insulin resistance.

A. Synthesis of DG(16:0/18:1)

The primary route for the synthesis of DG(16:0/18:1) in adipocytes is the de novo lipogenesis pathway, which is intricately linked with glucose and fatty acid metabolism.

-

Glycerol-3-Phosphate Backbone: The process begins with glycerol-3-phosphate, which is primarily derived from glycolysis.

-

Acylation by GPAT and AGPAT: Glycerol-3-phosphate is sequentially acylated by glycerol-3-phosphate acyltransferase (GPAT) and 1-acylglycerol-3-phosphate acyltransferase (AGPAT). The substrate specificity of these enzymes for palmitoyl-CoA (16:0) and oleoyl-CoA (18:1) is a key determinant in the formation of the specific phosphatidic acid precursor.

-

Dephosphorylation by Lipins: The resulting phosphatidic acid (16:0/18:1) is then dephosphorylated by phosphatidic acid phosphatases, also known as lipins, to yield DG(16:0/18:1).

-

Role of DGAT: Diacylglycerol acyltransferase (DGAT) enzymes, particularly DGAT2 which is prominent in adipocytes, catalyze the final step of triacylglycerol (TAG) synthesis by esterifying a fatty acyl-CoA to the diacylglycerol.[1] While this reaction consumes DG(16:0/18:1), under conditions of lipid overload, the capacity of DGAT can be overwhelmed, leading to an accumulation of its substrate.[1]

B. Degradation of DG(16:0/18:1)

The breakdown of DG(16:0/18:1) is primarily mediated by lipases that are tightly controlled by hormonal signals.

-

Hydrolysis by Hormone-Sensitive Lipase (HSL): HSL is a key enzyme in the lipolytic cascade that hydrolyzes triacylglycerols to diacylglycerols and subsequently diacylglycerols to monoacylglycerols. The activity of HSL is stimulated by catecholamines and inhibited by insulin. In an insulin-resistant state, the suppressive effect of insulin on HSL is diminished, leading to increased lipolysis and a potential increase in the cellular pool of diacylglycerols.

-

Action of Adipose Triglyceride Lipase (ATGL): ATGL specifically hydrolyzes triacylglycerols to diacylglycerols.[2] While its primary role is in the initial step of lipolysis, the diacylglycerols produced, including DG(16:0/18:1), can then enter the signaling pool if not further metabolized.[2]

-

Monoacylglycerol Lipase (MGL): MGL completes the final step of lipolysis by hydrolyzing monoacylglycerols.

The intricate interplay between these synthetic and degradative pathways is crucial for maintaining cellular homeostasis. In the context of obesity and overnutrition, an increased influx of fatty acids and glucose drives the synthesis of DG(16:0/18:1), while impaired insulin signaling leads to its reduced clearance, creating a vicious cycle that perpetuates insulin resistance.

Metabolic pathway of DG(16:0/18:1) in adipocytes.

III. The Causal Link: DG(16:0/18:1) and the Impairment of Insulin Signaling

The accumulation of DG(16:0/18:1) in adipocytes is a direct antagonist of insulin action. This is primarily mediated through the activation of specific Protein Kinase C (PKC) isoforms, which in turn phosphorylate and inhibit key components of the insulin signaling cascade.

A. Activation of Protein Kinase C (PKC) Isoforms

Different diacylglycerol species exhibit distinct abilities to activate various PKC isoforms. Studies have shown that DG(16:0/18:1) is a potent activator of conventional and novel PKC isoforms, with PKCθ and PKCδ being particularly implicated in the development of insulin resistance in adipocytes.[3][4]

B. Downstream Consequences of PKC Activation

Once activated by DG(16:0/18:1), these PKC isoforms initiate a phosphorylation cascade that disrupts normal insulin signaling:

-

Inhibitory Phosphorylation of Insulin Receptor Substrate (IRS-1): Activated PKCθ and PKCδ phosphorylate IRS-1 on serine residues. This serine phosphorylation sterically hinders the tyrosine phosphorylation of IRS-1 by the insulin receptor, which is a critical step for the propagation of the insulin signal.[5]

-

Reduced PI3K Activity: The impaired tyrosine phosphorylation of IRS-1 prevents the recruitment and activation of phosphatidylinositol 3-kinase (PI3K).

-

Impaired Akt Activation: The reduction in PI3K activity leads to decreased production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a crucial lipid second messenger that recruits and activates Akt (also known as Protein Kinase B).

-

Inhibition of GLUT4 Translocation: Akt is a central node in the insulin signaling pathway, and its reduced activation directly impairs the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane.[6] This failure of GLUT4 to reach the cell surface results in decreased glucose uptake by the adipocyte, a hallmark of insulin resistance.

DG(16:0/18:1) impairs insulin signaling.

IV. Experimental Protocols for Studying DG(16:0/18:1) Metabolism and Insulin Resistance

To investigate the role of DG(16:0/18:1) in adipose tissue insulin resistance, a combination of cell culture models, lipidomic analysis, and insulin signaling assays is required.

A. Cell Culture Model: 3T3-L1 Adipocytes

The 3T3-L1 cell line is a well-established and widely used model for studying adipocyte biology and insulin resistance.

Protocol for 3T3-L1 Adipocyte Differentiation:

-

Culture and Proliferation: Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum until confluent.

-

Induction of Differentiation: Two days post-confluency, induce differentiation with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.

-

Maturation: After 48 hours, replace the induction medium with DMEM containing 10% FBS and 1 µg/mL insulin for another 48 hours. Subsequently, maintain the cells in DMEM with 10% FBS, changing the medium every 2-3 days. Mature adipocytes, characterized by the accumulation of lipid droplets, will be present after 7-10 days.

Induction of Insulin Resistance:

-

Chronic Insulin Treatment: Incubate mature 3T3-L1 adipocytes with a high concentration of insulin (e.g., 100 nM) for 24-48 hours.

-

Treatment with Saturated Fatty Acids: Expose mature adipocytes to palmitate (e.g., 0.5 mM) for 16-24 hours.[7]

-

TNF-α Treatment: Treat adipocytes with tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL) for 24-72 hours.

B. Lipid Extraction and Quantification of DG(16:0/18:1) by LC-MS/MS

Accurate quantification of DG(16:0/18:1) requires a robust lipid extraction method followed by sensitive detection using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol for Lipid Extraction (Modified Folch Method): [8][9]

-

Cell Lysis: Wash cultured adipocytes with ice-cold PBS and scrape them into a glass tube.

-

Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension.

-

Internal Standard: Spike the mixture with a known amount of a suitable internal standard, such as a deuterated or odd-chain diacylglycerol, for accurate quantification.[10]

-

Homogenization and Phase Separation: Vortex the mixture vigorously and then add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Lipid Phase Collection: Centrifuge the mixture to separate the phases. The lower organic phase, containing the lipids, is carefully collected.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Quantification:

-

Chromatographic Separation: Use a reverse-phase C18 column to separate the different lipid species.

-

Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to specifically detect and quantify the transition from the precursor ion of DG(16:0/18:1) to its characteristic product ions.

C. Assessment of Insulin Signaling

To determine the impact of DG(16:0/18:1) accumulation on insulin sensitivity, key readouts of the insulin signaling pathway are measured.

Protocol for Insulin-Stimulated Glucose Uptake Assay: [11][12]

-

Serum Starvation: Serum-starve mature adipocytes for 2-4 hours in serum-free DMEM.

-

Insulin Stimulation: Treat the cells with or without a physiological concentration of insulin (e.g., 10 nM) for 20-30 minutes.

-

Glucose Uptake Measurement: Add 2-deoxy-D-[³H]glucose or a fluorescent glucose analog and incubate for a short period (e.g., 5-10 minutes).

-

Lysis and Scintillation Counting/Fluorescence Measurement: Wash the cells with ice-cold PBS to stop the uptake, lyse the cells, and measure the amount of internalized radiolabeled or fluorescent glucose.

Protocol for Western Blotting of Phosphorylated IRS-1 and Akt: [13][14]

-

Cell Lysis: After insulin stimulation, lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies specific for phosphorylated IRS-1 (e.g., pSer307) and phosphorylated Akt (e.g., pSer473), as well as antibodies for the total forms of these proteins for normalization.

-

Detection and Quantification: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. Quantify the band intensities to determine the level of protein phosphorylation.

Experimental workflow for studying DG(16:0/18:1).

V. Data Presentation and Interpretation

The following tables provide examples of the type of quantitative data that can be generated from the described experiments.

Table 1: Quantification of DG(16:0/18:1) in Insulin-Sensitive vs. Insulin-Resistant Adipocytes

| Condition | DG(16:0/18:1) (pmol/mg protein) | Fold Change |

| Insulin-Sensitive (Control) | 150 ± 20 | 1.0 |

| Insulin-Resistant (High Palmitate) | 450 ± 50 | 3.0 |

| Insulin-Resistant (Chronic Insulin) | 375 ± 40 | 2.5 |

Table 2: Assessment of Insulin Signaling in Adipocytes

| Condition | Insulin-Stimulated Glucose Uptake (Fold Increase) | pAkt/Total Akt Ratio (Fold Change) |

| Insulin-Sensitive (Control) | 10.5 ± 1.2 | 8.0 ± 0.9 |

| Insulin-Resistant (High Palmitate) | 3.2 ± 0.5 | 2.5 ± 0.4 |

| Insulin-Resistant (Chronic Insulin) | 4.1 ± 0.6 | 3.1 ± 0.5 |

VI. Conclusion and Future Directions

The accumulation of DG(16:0/18:1) in adipose tissue is a key molecular event that contributes to the pathogenesis of insulin resistance. By activating specific PKC isoforms, this diacylglycerol species initiates a signaling cascade that ultimately impairs insulin-stimulated glucose uptake. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate mechanisms underlying this process.

Future research in this area should focus on:

-